N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE is a complex organic compound that features a benzotriazole moiety, a chlorobenzene sulfonamide group, and a propyl ketone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with nitrous acid, forming 1H-benzotriazole.
Attachment of Propyl Ketone: The benzotriazole derivative is then reacted with a propyl ketone under basic conditions to form the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ketone and sulfonamide groups.
Coupling Reactions: It can be used in peptide coupling reactions, facilitated by the benzotriazole group
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety acts as a binding group, while the sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-((2-HO-1-NAPHTHYL)METHYLENE)PROPANOHYDRAZIDE
- 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(3-HYDROXYBENZYLIDENE)PROPANOHYDRAZIDE
- 2-(1H-Benzotriazol-1-yl)acetonitrile
Uniqueness
N-[3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-OXOPROPYL]-4-CHLORO-1-BENZENESULFONAMIDE is unique due to its combination of a benzotriazole moiety with a sulfonamide group, providing both stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13ClN4O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[3-(benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H13ClN4O3S/c16-11-5-7-12(8-6-11)24(22,23)17-10-9-15(21)20-14-4-2-1-3-13(14)18-19-20/h1-8,17H,9-10H2 |
InChI Key |
HRALHCUTQYLMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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